HLI373 dihydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

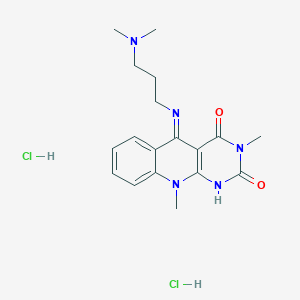

C18H25Cl2N5O2 |

|---|---|

分子量 |

414.3 g/mol |

IUPAC 名称 |

5-[3-(dimethylamino)propylimino]-3,10-dimethyl-1H-pyrimido[4,5-b]quinoline-2,4-dione;dihydrochloride |

InChI |

InChI=1S/C18H23N5O2.2ClH/c1-21(2)11-7-10-19-15-12-8-5-6-9-13(12)22(3)16-14(15)17(24)23(4)18(25)20-16;;/h5-6,8-9H,7,10-11H2,1-4H3,(H,20,25);2*1H |

InChI 键 |

MADKBDHYUMEAOS-UHFFFAOYSA-N |

规范 SMILES |

CN1C2=CC=CC=C2C(=NCCCN(C)C)C3=C1NC(=O)N(C3=O)C.Cl.Cl |

产品来源 |

United States |

Foundational & Exploratory

HLI373 Dihydrochloride: A Technical Guide to its Mechanism of Action as an Hdm2 E3 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HLI373 dihydrochloride (B599025) is a potent and water-soluble small molecule inhibitor of the Hdm2 (human double minute 2, also known as Mdm2) E3 ubiquitin ligase. Contrary to potential misconceptions, HLI373 does not function as a JNK (c-Jun N-terminal kinase) inhibitor. Instead, its primary mechanism of action is the disruption of Hdm2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. By inhibiting Hdm2's E3 ligase activity, HLI373 stabilizes p53, leading to the activation of p53-dependent transcriptional pathways and ultimately inducing apoptosis in transformed cells that retain wild-type p53. This technical guide provides a comprehensive overview of HLI373's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of Hdm2 E3 Ligase Activity

HLI373 is a derivative of the HLI98 family of compounds, designed for improved aqueous solubility and potency.[1] Its core function is to inhibit the E3 ubiquitin ligase activity of Hdm2.[2][3][4] Hdm2 is a critical negative regulator of the p53 tumor suppressor.[1][5] In normal cellular processes, Hdm2 binds to p53, ubiquitinates it, and targets it for degradation by the proteasome, thus keeping p53 levels low.[1][5]

HLI373 is thought to bind to the RING finger domain of Hdm2, which is responsible for its E3 ligase activity.[6] This inhibition prevents the ubiquitination of p53.[1][6] As a result, p53 is stabilized, and its cellular levels increase.[1] This accumulation of p53 allows it to act as a transcription factor, activating genes involved in cell cycle arrest and apoptosis.[1] A key finding is that HLI373's action is not a result of inducing a DNA damage response.[3]

The stabilization of p53 by HLI373 has been shown to be dose-dependent.[1] Furthermore, HLI373 also leads to the stabilization of Hdm2 itself, as Hdm2's auto-ubiquitination is also inhibited.[1][6] This dual stabilization of both p53 and Hdm2 is a characteristic cellular signature of Hdm2 E3 ligase inhibition.

Quantitative Data Summary

The efficacy of HLI373 has been quantified in various cellular assays. The following table summarizes the key quantitative data available from the literature.

| Parameter | Value | Cell Line(s) | Notes | Reference(s) |

| IC50 for p53 Stabilization | ~ 3 µM | Not specified | Maximal stabilization of endogenous p53 and Hdm2. | [1] |

| Effective Concentration for Apoptosis Induction | 3 - 15 µM | C8 (MEFs) | Selectively kills tumor cells harboring wild-type p53. | [2] |

| Effective Concentration for p53 Degradation Blockade | 5 - 10 µM | U2OS | Cells co-transfected with p53 and Hdm2. | [2] |

| IC50 against P. falciparum | < 6 µM | D6 and W2 strains | Demonstrates antimalarial activity. | [2] |

Signaling Pathway and Molecular Interactions

The mechanism of HLI373's action is centered on the p53-Hdm2 regulatory loop. The following diagram illustrates this pathway and the point of intervention by HLI373.

Caption: The p53-Hdm2 feedback loop and HLI373's point of intervention.

Experimental Protocols and Methodologies

Detailed, step-by-step protocols are proprietary to the research institutions that conducted the studies. However, the methodologies can be summarized based on published literature.

Cell-Based Assay for p53 and Hdm2 Stabilization

This experiment aims to determine the effect of HLI373 on the protein levels of p53 and Hdm2 in cancer cell lines.

A. Cell Lines and Culture:

-

U2OS (human osteosarcoma): Expresses wild-type p53 at low levels.

-

HCT116 p53+/+ (human colon carcinoma): Expresses wild-type p53.

-

Mouse Embryo Fibroblasts (MEFs): Wild-type and p53-deficient MEFs transformed with adenovirus E1A and Ha-ras can be used to assess p53-dependent apoptosis.[1]

-

Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

B. Treatment with HLI373:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

HLI373 is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in culture medium to final concentrations (e.g., 3-50 µM).[2]

-

Cells are treated with HLI373 for a specified duration (e.g., 1 to 15 hours).[2][6]

C. Protein Extraction and Analysis (Immunoblotting):

-

After treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for p53, Hdm2, and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Protein bands are visualized using a chemiluminescent substrate.

The following diagram outlines the general workflow for this type of cell-based assay.

Caption: General workflow for assessing protein stabilization via immunoblotting.

In Vitro Ubiquitylation Assay

This type of assay directly measures the E3 ligase activity of Hdm2 and its inhibition by HLI373.

A. Reagents:

-

Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme), and Hdm2 (E3 ligase).

-

Recombinant p53 (substrate).

-

HA-tagged ubiquitin.

-

ATP.

-

HLI373.

B. Procedure:

-

The reaction is set up in a buffer containing E1, E2, Hdm2, p53, HA-tagged ubiquitin, and ATP.

-

HLI373 is added at various concentrations to the experimental tubes.

-

The reaction is incubated at 37°C to allow for ubiquitination to occur.

-

The reaction is stopped, and the products are analyzed by immunoblotting with an anti-p53 antibody to detect the laddering pattern indicative of polyubiquitination.

Cell Viability and Apoptosis Assays

These assays determine the effect of HLI373 on cell survival.

A. Trypan Blue Exclusion Assay:

-

Cells are treated with HLI373 as described above.

-

Both adherent and floating cells are collected.

-

Cells are stained with trypan blue, which is excluded by viable cells.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.

B. Annexin V/Propidium Iodide (PI) Staining:

-

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

In Vivo Studies

The available literature suggests that in vivo studies with HLI373 have been limited.[3] Therefore, the in vivo efficacy and pharmacokinetic profile of HLI373 are not well-characterized in the public domain.

Conclusion

HLI373 dihydrochloride is a valuable research tool for studying the p53-Hdm2 axis. Its mechanism of action as a potent, water-soluble inhibitor of Hdm2's E3 ubiquitin ligase activity is well-supported by cellular studies. By stabilizing p53, HLI373 selectively induces apoptosis in cancer cells with wild-type p53, making it a promising lead compound for the development of novel anti-cancer therapeutics. It is crucial for researchers to recognize that HLI373's activity is directed towards the Hdm2-p53 pathway, not the JNK signaling cascade.

References

- 1. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. allgenbio.com [allgenbio.com]

- 5. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HLI373 Dihydrochloride p53 Activation Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing oncogenesis by inducing cell cycle arrest and apoptosis in response to cellular stress. The E3 ubiquitin ligase Hdm2 (also known as Mdm2) is a primary negative regulator of p53, targeting it for proteasomal degradation. Inhibition of the Hdm2-p53 interaction is a promising therapeutic strategy for cancers that retain wild-type p53. HLI373 dihydrochloride (B599025) is a potent, water-soluble small molecule inhibitor of Hdm2's E3 ligase activity. This document provides a comprehensive technical overview of the HLI373-mediated activation of the p53 pathway, including its mechanism of action, quantitative cellular effects, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of Hdm2 E3 Ligase Activity

HLI373 functions by directly inhibiting the E3 ubiquitin ligase activity of Hdm2.[1][2][3] Unlike inhibitors that block the p53-Hdm2 protein-protein interaction, HLI373 targets the catalytic function of Hdm2, preventing the ubiquitylation and subsequent degradation of p53.[1][4] This leads to the accumulation and stabilization of transcriptionally active p53 in the nucleus, thereby activating downstream p53-dependent signaling pathways that result in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][4]

Signaling Pathway Diagram

Caption: HLI373 inhibits Hdm2-mediated p53 ubiquitylation and degradation.

Quantitative Data Summary

The following tables summarize the quantitative effects of HLI373 on p53 stabilization, transcriptional activation, and cancer cell viability.

Table 1: HLI373 Potency in p53 Pathway Activation

| Parameter | Cell Line | Value | Reference |

| IC50 for p53 Stabilization | RPE | ~ 3 µM | [4] |

| Maximal p53 & Hdm2 Increase | RPE | 5 µM | [4] |

Table 2: HLI373-Induced Cell Death in Cancer Cell Lines

| Cell Line | p53 Status | Treatment Duration | Effect | Reference |

| HCT116 | p53+/+ | 46 hours | Dose-dependent increase in cell death | [4] |

| HCT116 | p53-/- | 46 hours | Substantially more resistant to cell death | [4] |

| MEFs | Wild-type p53 (C8) | 15 hours | Dose-dependent increase in cell death | [4] |

| MEFs | p53-deficient (A9) | 15 hours | Relatively resistant to cell death | [4] |

| LOX-IMVI, A549, HT1080, U2OS | Wild-type p53 | Not specified | Induces apoptosis | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of HLI373.

Immunoblotting for p53 and Hdm2 Stabilization

Objective: To determine the effect of HLI373 on the protein levels of p53 and its target, Hdm2.

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., RPE, U2OS, HCT116) in appropriate culture dishes and allow them to adhere overnight.

-

Treat cells with varying concentrations of HLI373 (e.g., 0, 1, 3, 5, 10 µM) for a specified time (e.g., 8 or 24 hours). Include positive controls such as Adriamycin (a DNA-damaging agent) and ALLN (a proteasome inhibitor).[4]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, Hdm2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

p53-Dependent Transcription Assay (Luciferase Reporter Assay)

Objective: To assess whether the stabilized p53 is transcriptionally active.

Protocol:

-

Cell Culture and Transfection:

-

HLI373 Treatment:

-

Treat the transfected cells with various concentrations of HLI373 for 20-22 hours.[4]

-

-

Luciferase Assay:

-

Lyse the cells using a luciferase assay lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

-

Normalize the luciferase activity to the total protein concentration or a co-transfected control plasmid (e.g., expressing Renilla luciferase).

-

p53-Dependent Apoptosis Assay (Cell Viability and PARP Cleavage)

Objective: To determine if HLI373 induces apoptosis in a p53-dependent manner.

Protocol:

-

Cell Culture and Treatment:

-

Culture p53-positive (e.g., HCT116 p53+/+) and p53-negative (e.g., HCT116 p53-/-) cells.

-

Treat cells with HLI373 at various concentrations for a specified duration (e.g., 15 to 46 hours).[4]

-

-

Cell Viability Assessment (Trypan Blue Exclusion):

-

Harvest the cells by trypsinization.

-

Mix an aliquot of the cell suspension with an equal volume of trypan blue stain.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of cell death.

-

-

PARP Cleavage (Immunoblotting):

-

Prepare cell lysates from treated cells as described in Protocol 3.1.

-

Perform immunoblotting using an antibody that detects both full-length and cleaved PARP. An increase in the cleaved PARP fragment indicates apoptosis.

-

Experimental and Logical Workflow Diagrams

Experimental Workflow for Assessing HLI373 Activity

Caption: A typical workflow for characterizing HLI373's mechanism of action.

Conclusion

HLI373 dihydrochloride is a valuable research tool and a potential therapeutic lead compound that activates the p53 tumor suppressor pathway by inhibiting the E3 ligase activity of Hdm2. Its water solubility and potency make it a superior compound compared to its predecessors. The experimental data robustly demonstrate its ability to stabilize p53, induce p53-dependent transcription, and selectively trigger apoptosis in cancer cells harboring wild-type p53. The protocols and data presented in this guide provide a comprehensive resource for researchers investigating the p53 pathway and developing novel cancer therapeutics.

References

HLI373 Dihydrochloride: A Technical Guide to Its Targeting of the Hdm2 E3 Ubiquitin Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI373 dihydrochloride (B599025) is a potent, water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor. By targeting the enzymatic activity of Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation and activation of p53, triggering downstream pathways that result in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides a comprehensive overview of HLI373 dihydrochloride, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a visualization of the associated signaling pathways.

Introduction

The p53 tumor suppressor protein plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to a variety of stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2] In approximately half of all human cancers, the p53 gene is mutated.[3] In many of the remaining cancers with wild-type p53, its tumor-suppressive function is abrogated by other mechanisms, most notably through the overexpression of its primary negative regulator, Hdm2 (murine double minute 2, or Mdm2 in mice).[3]

Hdm2 is an E3 ubiquitin ligase that targets p53 for ubiquitination and proteasomal degradation, thereby keeping its cellular levels low.[3] The inhibition of the Hdm2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 in cancer cells. This compound is a second-generation 5-deazaflavin compound designed for this purpose. It is a more soluble and potent derivative of the earlier HLI98 series of inhibitors.[3] This document details the technical aspects of HLI373's interaction with its target and its cellular consequences.

Target Protein: Hdm2 E3 Ubiquitin Ligase

The primary molecular target of this compound is the Hdm2 protein. HLI373 specifically inhibits the E3 ubiquitin ligase activity of Hdm2, which is conferred by its C-terminal RING (Really Interesting New Gene) finger domain.[4] By inhibiting this enzymatic function, HLI373 prevents Hdm2 from catalyzing the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to p53. This leads to the stabilization and accumulation of transcriptionally active p53.[3][4]

Quantitative Data Presentation

The biological activity of this compound has been characterized in various cellular contexts. The following table summarizes key quantitative data regarding its efficacy.

| Parameter | Cell Line/System | Value/Observation | Reference(s) |

| IC50 for p53 Stabilization | Endogenous p53 and Hdm2 | ~ 3 µM | [4] |

| Maximal p53 and Hdm2 Increase | RPE (retinal pigment epithelial) cells | 5 µM | [3] |

| p53-dependent Apoptosis | Transformed MEFs (C8) vs. p53-deficient MEFs (A9) | Dose-dependent increase in cell death in C8 cells, with A9 cells being relatively resistant. | [3] |

| Induction of p21 | RPE cells | Increased to a level similar to Adriamycin at 3 µM after 24 hours. | [4] |

| Induction of Cleaved Caspase-3 | HCT116-p53+ cells | Increased in HCT116-p53+ but not in HCT116-p53- cells. | [3] |

| Selective Killing of Transformed Cells | RPE-E1A vs. parental RPE cells | HLI373 at 10 µM induced cell death in RPE-E1A cells but not in parental RPE cells. | [3] |

Signaling Pathway and Experimental Workflows

HLI373-Mediated p53 Activation Pathway

HLI373 inhibits the E3 ubiquitin ligase activity of Hdm2, preventing the degradation of p53. The stabilized p53 then acts as a transcription factor, upregulating the expression of target genes such as CDKN1A (encoding p21) and pro-apoptotic members of the Bcl-2 family. This leads to cell cycle arrest and apoptosis.

Caption: HLI373 inhibits Hdm2, leading to p53 stabilization and downstream effects.

Experimental Workflow: Assessing HLI373 Activity

The following diagram outlines a typical workflow to evaluate the efficacy of HLI373 in a cellular context.

Caption: Workflow for evaluating HLI373's effects on cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Hdm2 Auto-ubiquitination Assay

This assay assesses the ability of HLI373 to directly inhibit the E3 ligase activity of Hdm2.

Materials:

-

Recombinant human E1 ubiquitin-activating enzyme

-

Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant human Hdm2

-

Human ubiquitin

-

ATP solution (10 mM)

-

Ubiquitination reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

This compound stock solution (in DMSO or water)

-

SDS-PAGE loading buffer

-

Anti-Hdm2 antibody

-

Anti-ubiquitin antibody

Protocol:

-

Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

Ubiquitination reaction buffer

-

100 ng E1 enzyme

-

200 ng E2 enzyme

-

1 µg ubiquitin

-

100 ng Hdm2

-

2 µL of 10 mM ATP

-

-

To test the inhibitory effect of HLI373, add the desired final concentration of the compound to the reaction mixture. Include a vehicle control (DMSO or water).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding 4X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

-

Resolve the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using an anti-Hdm2 or anti-ubiquitin antibody to detect the ubiquitination status of Hdm2. A ladder of higher molecular weight bands indicates auto-ubiquitination, which should be reduced in the presence of HLI373.

Western Blot Analysis of p53, Hdm2, and Downstream Targets

This protocol is used to determine the effect of HLI373 on the protein levels of p53, Hdm2, p21, and cleaved caspase-3 in cultured cells.

Materials:

-

Cancer cell line with wild-type p53 (e.g., HCT116, U2OS)

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-Hdm2, anti-p21, anti-cleaved caspase-3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of HLI373 (e.g., 0, 1, 3, 5, 10 µM) for the desired time (e.g., 8, 16, 24 hours).

-

Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and perform SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Cell Viability Assay by Trypan Blue Exclusion

This method is used to quantify the number of viable and non-viable cells after treatment with HLI373.

Materials:

-

Cells treated with HLI373 as described for Western blotting.

-

Trypsin-EDTA

-

Complete cell culture medium

-

Trypan blue solution (0.4%)

-

Hemocytometer and coverslip

-

Light microscope

Protocol:

-

After treatment with HLI373, collect the culture medium (which may contain floating dead cells).

-

Wash the adherent cells with PBS and detach them using Trypsin-EDTA.

-

Combine the detached cells with the collected medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in a known volume of PBS or culture medium.

-

Mix a small volume of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 dilution).

-

Incubate for 1-2 minutes at room temperature.

-

Load 10 µL of the mixture into a hemocytometer.

-

Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.

-

Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.

-

Calculate the total number of viable cells per mL.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead compound that targets the Hdm2-p53 axis. Its ability to inhibit the E3 ubiquitin ligase activity of Hdm2 leads to the reactivation of the p53 tumor suppressor pathway, resulting in selective killing of cancer cells with wild-type p53. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the biological effects of HLI373 and similar molecules in the context of cancer drug development.

References

- 1. Histone deacetylase inhibitors require caspase activity to induce apoptosis in lung and prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducing Targeted, Caspase-Independent Apoptosis with New Chimeric Proteins for Treatment of Solid Cancers | MDPI [mdpi.com]

- 3. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

HLI373 Dihydrochloride: A Technical Guide for Researchers

An In-depth Analysis of the Hdm2 E3 Ligase Inhibitor for Cancer Therapeutic Development

Introduction

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest and apoptosis, and is frequently inactivated in human cancers.[1] In many tumors that retain wild-type p53, its function is suppressed by the Human/Murine Double Minute 2 (Hdm2/Mdm2) protein.[1] Hdm2 is an E3 ubiquitin ligase that targets p53 for ubiquitylation and subsequent degradation by the proteasome, acting as its principal negative regulator.[1][2] Consequently, inhibiting the E3 ligase activity of Hdm2 presents a promising therapeutic strategy for reactivating p53 in cancer cells.[1]

HLI373 is a potent, water-soluble small molecule inhibitor of Hdm2's E3 ubiquitin ligase activity.[1] It is a derivative of the earlier HLI98 series of compounds but demonstrates greater potency and aqueous solubility, making it a more viable lead compound for therapeutic development.[1] HLI373 functions by preventing Hdm2-mediated p53 degradation, leading to the stabilization and activation of p53-dependent transcription.[1][3] This reactivation of p53 preferentially induces apoptosis in transformed and tumor cell lines that express wild-type p53.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental protocols related to HLI373 dihydrochloride (B599025).

Chemical Structure and Properties

HLI373 is a 5-deazaflavin derivative characterized by a 5-dimethylaminopropylamino side chain.[1] Unlike its predecessors, the HLI98s, it lacks the 10-aryl group, which contributes to its enhanced solubility.[1] The compound is typically supplied as a dihydrochloride salt to further improve its stability and solubility in aqueous solutions.

Physicochemical and Identification Data

The key identifying and physicochemical properties for HLI373 and its dihydrochloride salt are summarized below.

| Property | HLI373 Dihydrochloride | HLI373 (Free Base) |

| IUPAC Name | 5-((3-(dimethylamino)propyl)amino)-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethyl-pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione |

| Synonyms | HLI-373 HCl, Hdm2 E3 Ligase Inhibitor II | HLI-373, NSC-373989 |

| CAS Number | 1782531-99-0[4] | 502137-98-6[5] |

| Molecular Formula | C₁₈H₂₅Cl₂N₅O₂[4] | C₁₈H₂₃N₅O₂[5] |

| Molecular Weight | 414.33 g/mol [4] | 341.42 g/mol [5] |

| Appearance | Solid powder[4] | Solid powder[5] |

| SMILES | O=C1N=C2N(C3=C(C(NCCCN(C)C)=C2C(N1C)=O)C=CC=C3)C.[H]Cl.[H]Cl[4] | O=C1N=C2N(C)C3=C(C=CC=C3)C(NCCCN(C)C)=C2C(N1C)=O[5] |

| Storage Conditions | 4°C, sealed storage, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). | Dry, dark, and at 0 - 4°C for short term or -20°C for long term.[5] |

Chemical Structure Visualization

The following diagram represents the core chemical structure of HLI373.

Mechanism of Action

HLI373's primary mechanism of action is the inhibition of the Hdm2 E3 ubiquitin ligase.[1] In unstressed cells, Hdm2 binds to the p53 tumor suppressor protein, promoting its ubiquitylation and subsequent degradation by the proteasome, which keeps p53 levels low.[1][2]

HLI373 is thought to bind to the RING finger domain on the C-terminus of Hdm2, which is responsible for its E3 ligase activity.[3] This inhibition prevents both the auto-ubiquitylation of Hdm2 and, more importantly, the ubiquitylation of p53.[1] As a result, p53 is no longer targeted for degradation, leading to its accumulation and stabilization within the cell.[1] The stabilized p53 is then free to act as a transcription factor, activating downstream target genes that mediate cellular responses like cell cycle arrest and apoptosis.[1][3]

Biological Activity & Preclinical Data

HLI373 demonstrates potent biological activity, primarily through its ability to stabilize p53. Maximal stabilization of endogenous p53 and Hdm2 is achieved in the low micromolar range, with an estimated IC₅₀ of approximately 3 μM.[1]

Key Biological Effects:

-

p53 and Hdm2 Stabilization: Treatment with HLI373 leads to a dose-dependent increase in the cellular levels of both p53 and Hdm2 proteins.[1]

-

Activation of p53-Dependent Transcription: The stabilized p53 is transcriptionally active, inducing the expression of p53 target genes.[1]

-

Selective Apoptosis Induction: HLI373 preferentially induces apoptosis in transformed cells and various tumor cell lines that harbor wild-type p53, including LOX-IMVI (melanoma), A549 (lung cancer), HT1080 (fibrosarcoma), and U2OS (osteosarcoma).[1][4] Cells deficient in p53 are comparatively resistant to HLI373-induced cell death.[1] This is a critical feature, suggesting a targeted therapeutic window.

-

Antimalarial Activity: In addition to its anti-cancer properties, HLI373 has shown activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, with IC₅₀ values below 6 μM.

Quantitative Biological Data

| Parameter | Value / Observation | Cell Lines / System |

| IC₅₀ (p53 Stabilization) | ~ 3 μM[1] | Endogenous p53/Hdm2 |

| Effective Concentration (p53 Activation) | 3 - 15 μM | Various tumor cell lines |

| Effective Concentration (Hdm2 Stabilization) | 10 - 50 μM (dose-dependent) | Transfected MEFs[1] |

| IC₅₀ (Antimalarial) | < 6 μM | P. falciparum D6 & W2 |

Experimental Protocols

The following section outlines generalized but detailed methodologies for key experiments used to characterize the activity of HLI373.

Protocol 1: In Vitro Hdm2 Auto-Ubiquitylation Assay

This assay assesses the direct inhibitory effect of HLI373 on the E3 ligase activity of Hdm2.

Materials:

-

Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), and Hdm2 (E3 ligase).

-

Ubiquitin and ATP.

-

HLI373 dissolved in an appropriate solvent (e.g., DMSO or PBS).

-

Ubiquitylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM ATP, 0.6 mM DTT).

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibody against ubiquitin and an appropriate HRP-conjugated secondary antibody.

-

Chemiluminescence substrate.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and recombinant Hdm2 in the ubiquitylation reaction buffer.

-

Inhibitor Addition: Add HLI373 at various final concentrations to the reaction tubes. Include a vehicle-only control (e.g., DMSO).

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours.

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Western Blotting: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on Hdm2. Visualize the results using a chemiluminescence detection system. A reduction in the high-molecular-weight smear corresponding to polyubiquitylated Hdm2 indicates inhibition.

Protocol 2: Cellular p53 Stabilization and PARP Cleavage by Western Blot

This experiment confirms that HLI373 stabilizes p53 and induces apoptosis in a cellular context.

Materials:

-

Wild-type p53 cancer cell line (e.g., U2OS, HCT116).

-

Complete cell culture medium.

-

HLI373 stock solution.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA or Bradford protein assay kit.

-

Primary antibodies: anti-p53, anti-Hdm2, anti-PARP (recognizing both full-length and cleaved forms), and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

Methodology:

-

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with increasing concentrations of HLI373 (e.g., 0, 1, 3, 5, 10 μM) for a specified time (e.g., 8-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them directly on the plate with ice-cold RIPA buffer.

-

Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Perform electrophoresis and transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and visualize the protein bands using an ECL substrate. An increase in p53 and Hdm2 bands, and the appearance of the 89 kDa cleaved PARP fragment, will confirm the compound's intended cellular activity.

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay measures cell metabolic activity to quantify the cytotoxic effect of HLI373.

Materials:

-

Cancer cell lines (both wild-type p53 and p53-deficient for comparison).

-

96-well cell culture plates.

-

HLI373.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

-

Compound Treatment: Treat cells with a serial dilution of HLI373 for the desired duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and media only (blank).

-

MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 10-20 µL of MTT reagent to each well.

-

Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.

-

Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading. Plot the results to determine the IC₅₀ value.

General Experimental Workflow

The logical progression for characterizing a novel Hdm2 inhibitor like HLI373 is outlined below.

Conclusion

This compound is a valuable research compound that serves as a potent and specific inhibitor of the Hdm2 E3 ubiquitin ligase.[1] Its ability to stabilize p53 and selectively induce apoptosis in cancer cells with a wild-type p53 status underscores its potential as a lead compound for the development of targeted anti-cancer therapies.[1] Its favorable physicochemical properties, particularly its water solubility, overcome key limitations of earlier Hdm2 inhibitors.[1] The experimental protocols detailed in this guide provide a robust framework for researchers to investigate HLI373 and similar molecules in the ongoing effort to therapeutically harness the p53 pathway.

References

- 1. Discovery of Mdm2-MdmX E3 Ligase Inhibitors Using a Cell-Based Ubiquitination Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mesoscale.com [mesoscale.com]

- 3. Assay for ubiquitin ligase activity: high-throughput screen for inhibitors of HDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

- 5. content.abcam.com [content.abcam.com]

HLI373 Dihydrochloride: A Technical Guide to a Potent Hdm2 Ubiquitin Ligase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

HLI373 is a potent and water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase. By targeting the enzymatic activity of Hdm2, HLI373 prevents the ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein. This stabilization of p53 leads to the activation of p53-dependent transcriptional pathways, culminating in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53. This technical guide provides an in-depth overview of HLI373 dihydrochloride (B599025), including its molecular characteristics, mechanism of action, experimental protocols for its evaluation, and a summary of its activity in various cancer cell lines.

Molecular Profile

HLI373 is available as a free base and a more water-soluble dihydrochloride salt. The key molecular details are summarized in the table below.

| Property | HLI373 (Free Base) | HLI373 Dihydrochloride |

| Molecular Formula | C₁₈H₂₃N₅O₂ | C₁₈H₂₃N₅O₂·2HCl |

| Molecular Weight | 341.42 g/mol [1][2][3] | 414.33 g/mol [4][5][6][7] |

| CAS Number | 502137-98-6 | 1782531-99-0 |

| Chemical Name | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione | 5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione dihydrochloride |

Mechanism of Action: The Hdm2-p53 Axis

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The E3 ubiquitin ligase Hdm2 (also known as Mdm2 in mice) is a primary negative regulator of p53. Hdm2 binds to p53, promoting its ubiquitination and targeting it for degradation by the proteasome.

HLI373 functions by directly inhibiting the E3 ligase activity of Hdm2. This inhibition prevents the polyubiquitination of p53, leading to its accumulation and stabilization within the cell. The elevated levels of functional p53 can then transactivate its downstream target genes, such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein), ultimately leading to the selective death of cancer cells with wild-type p53.

Efficacy in Cancer Cell Lines

Experimental Protocols

The following are detailed protocols for evaluating the biological activity of HLI373.

Western Blot Analysis of p53 and Hdm2 Stabilization

This protocol outlines the procedure to detect the accumulation of p53 and Hdm2 proteins in cells treated with HLI373.

Materials:

-

Cancer cell lines (e.g., U2OS, HCT116 p53+/+)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-p53 antibody (e.g., clone DO-1 or PAb1801, typical dilution 1:1000)

-

Anti-Hdm2 antibody

-

Anti-β-actin or GAPDH antibody (loading control, typical dilution 1:5000)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of HLI373 (e.g., 1, 5, 10 µM) for a specified time (e.g., 8-24 hours). Include a vehicle-treated control (e.g., DMSO or water).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells following HLI373 treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with HLI373 at desired concentrations for a specific duration (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add more 1X Binding Buffer to each sample and analyze immediately on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a valuable research tool for investigating the Hdm2-p53 signaling pathway and its role in cancer biology. Its potency and water solubility make it a suitable compound for in vitro studies aimed at understanding the consequences of p53 activation. The experimental protocols provided in this guide offer a framework for researchers to explore the cellular effects of HLI373 and its potential as a lead compound for the development of novel cancer therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. collectionscanada.gc.ca [collectionscanada.gc.ca]

A Comparative Analysis of the Aqueous Solubility of HLI373 Dihydrochloride and HLI98: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the water solubility of two critical small molecule inhibitors of the Hdm2 ubiquitin ligase: HLI373 dihydrochloride (B599025) and HLI98. For researchers in oncology and drug development, understanding the physicochemical properties of such compounds is paramount for their effective application in both in vitro and in vivo studies. A significant challenge with the HLI98 series of compounds has been their limited aqueous solubility, hindering their therapeutic potential. HLI373, a structural analog, was developed to overcome this limitation. This document outlines the key differences in water solubility between these two compounds, provides detailed experimental protocols for solubility determination, and contextualizes their mechanism of action through signaling pathway diagrams. All quantitative data is presented in clear, structured tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

The p53 tumor suppressor protein is a cornerstone of cancer prevention, orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogene activation. The E3 ubiquitin ligase Hdm2 (human homolog of murine Mdm2) is a primary negative regulator of p53, targeting it for proteasomal degradation. Consequently, the inhibition of the Hdm2-p53 interaction has emerged as a promising therapeutic strategy for reactivating p53 function in cancers that retain wild-type p53.

The HLI98 family of compounds were among the first small molecules identified as inhibitors of the Hdm2 E3 ligase activity.[1] While effective in stabilizing p53, their utility has been hampered by poor water solubility.[2] To address this, HLI373 was developed as a water-soluble analog of the HLI98 series.[3] This guide focuses on the critical difference in aqueous solubility between HLI373 dihydrochloride and HLI98, a factor with profound implications for their experimental use and clinical development.

Comparative Physicochemical Properties and Solubility Data

The most significant physicochemical distinction between HLI373 and the HLI98 series is their solubility in aqueous solutions. HLI373 is available as a dihydrochloride salt, which greatly enhances its water solubility.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Water Solubility | Other Solubilities |

| This compound | C₁₈H₂₅Cl₂N₅O₂ | 414.33 | Up to 200 mM in aqueous solutions[3] | Soluble in DMSO |

| HLI98c | C₁₇H₉ClN₄O₄ | 368.73 | Limited/low aqueous solubility[2][4] | Soluble in DMSO |

Mechanism of Action: Hdm2 E3 Ligase Inhibition

Both HLI373 and HLI98 compounds function by inhibiting the E3 ubiquitin ligase activity of Hdm2.[5][6] This inhibition prevents the polyubiquitination of p53, thereby rescuing it from proteasomal degradation. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to induce the expression of target genes that lead to cell cycle arrest or apoptosis.

Signaling Pathway of Hdm2 Inhibition by HLI373 and HLI98

Caption: Hdm2-p53 signaling pathway and the inhibitory action of HLI compounds.

Experimental Protocols: Determination of Aqueous Solubility

The following section details a standardized experimental protocol for determining the aqueous solubility of small molecules like this compound and HLI98. The "shake-flask" method is considered the gold standard for thermodynamic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Materials:

-

Test compound (this compound or HLI98)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for stock solution preparation if needed)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.22 µm syringe filters

-

High-performance liquid chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a glass vial. The excess solid should be visually present.

-

Add a known volume of PBS (e.g., 1 mL) to the vial.

-

Cap the vial tightly.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After incubation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Carefully collect the supernatant. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations in the same buffer (for HLI98, a co-solvent like DMSO may be needed for the initial stock, with final DMSO concentration kept low and consistent across standards and samples).

-

Analyze the filtered supernatant and the standard solutions by HPLC-UV or UV-Vis spectrophotometry.

-

Construct a standard curve of absorbance/peak area versus concentration.

-

Determine the concentration of the compound in the saturated supernatant from the standard curve. This concentration represents the thermodynamic solubility.

-

Workflow for Solubility Determination

Caption: Experimental workflow for thermodynamic solubility determination.

Implications for Research and Drug Development

The enhanced water solubility of this compound offers several distinct advantages over the HLI98 series for both preclinical research and potential clinical applications:

-

Ease of Formulation: HLI373 can be readily dissolved in aqueous buffers for in vitro assays, eliminating the need for organic co-solvents like DMSO, which can have confounding effects on cellular systems.

-

Improved Bioavailability: For in vivo studies, the high water solubility of HLI373 is expected to lead to better absorption and bioavailability compared to the poorly soluble HLI98 compounds.

-

Reduced Vehicle-Associated Toxicity: The ability to formulate HLI373 in simple aqueous solutions for animal studies minimizes the potential toxicity associated with solubilizing agents required for HLI98.

-

Higher Achievable Doses: The high solubility of HLI373 allows for the administration of higher doses in both in vitro and in vivo models, which is crucial for dose-response studies and achieving therapeutic concentrations.

Conclusion

The development of this compound represents a significant advancement in the pursuit of Hdm2 inhibitors for cancer therapy. Its superior water solubility compared to the parent HLI98 compounds addresses a critical limitation, making it a more versatile and promising tool for researchers. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists and drug development professionals working with these important molecules, facilitating more robust and reliable experimental outcomes. The clear advantages in its physicochemical properties position HLI373 as a more "drug-able" lead compound for the development of therapeutically effective Hdm2 inhibitors.

References

- 1. HLI 98C | 317326-90-2 [chemicalbook.com]

- 2. Targeting tumor cells expressing p53 with a water-soluble inhibitor of Hdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In silico prediction of aqueous solubility, human plasma protein binding and volume of distribution of compounds from calculated pKa and AlogP98 values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hdm2 Ubiquitin Ligase Inhibitor HLI373: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the title "guardian of the genome."[1] Its activity is tightly regulated by the E3 ubiquitin ligase Hdm2 (Human double minute 2), which targets p53 for proteasomal degradation.[2] In many cancers, Hdm2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth. HLI373 is a potent and cell-permeable small molecule inhibitor of the Hdm2 E3 ubiquitin ligase activity.[2] By directly targeting Hdm2, HLI373 prevents the ubiquitination and subsequent degradation of p53, leading to the accumulation of functional p53 in cancer cells. This restoration of p53 activity triggers downstream pathways resulting in cell cycle arrest and apoptosis, making HLI373 a promising candidate for cancer therapy. This technical guide provides an in-depth overview of HLI373, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Chemical and Physical Properties

HLI373, also known as 5-(3-dimethylaminopropylamino)-3,10-dimethyl-10H-pyrimido[4,5-b]quinoline-2,4-dione, is a derivative of the HLI98 series of Hdm2 inhibitors. A key advantage of HLI373 is its high solubility in aqueous solutions, which overcomes a significant limitation of its predecessors and enhances its potential for in vivo applications.[2]

| Property | Value |

| Molecular Formula | C18H23N5O2 |

| Molecular Weight | 341.41 g/mol |

| Solubility | High in aqueous solutions |

Mechanism of Action

HLI373 functions as a direct inhibitor of the E3 ubiquitin ligase activity of Hdm2.[2] Unlike inhibitors that block the p53-Hdm2 protein-protein interaction, HLI373 targets the catalytic function of Hdm2. This inhibition prevents the auto-ubiquitination of Hdm2 and, more importantly, the Hdm2-mediated ubiquitination of p53.[2] The inhibition of p53 ubiquitination leads to the stabilization and accumulation of p53 protein within the cell.[2] Elevated levels of transcriptionally active p53 then induce the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).

Signaling Pathway

The Hdm2-p53 signaling pathway is a critical cellular axis controlling cell fate. The following diagram illustrates this pathway and the point of intervention by HLI373.

Caption: Hdm2-p53 signaling and HLI373's inhibitory action.

Quantitative Data

HLI373 demonstrates potent activity in cancer cells with wild-type p53. The following tables summarize the available quantitative data for HLI373.

Table 1: In Vitro Inhibitory Activity

| Parameter | Target | Value | Reference |

| IC50 | Hdm2 auto-ubiquitination | ~3 µM |

Table 2: Cellular Activity (IC50)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| HCT116 | Colon Carcinoma | Wild-Type | ~5-10 | |

| U2OS | Osteosarcoma | Wild-Type | Not specified | |

| RPE | Retinal Pigment Epithelial | Wild-Type | ~5 | |

| Transformed MEFs (C8) | Mouse Embryonic Fibroblasts | Wild-Type | ~3-15 | |

| p53-deficient MEFs (A9) | Mouse Embryonic Fibroblasts | Null | >15 (resistant) |

Note: IC50 values can vary depending on the specific experimental conditions and assay used.

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and application of HLI373. Below are representative protocols for key assays.

In Vitro Hdm2 Auto-Ubiquitination Assay

This assay assesses the direct inhibitory effect of HLI373 on the E3 ligase activity of Hdm2.

Materials:

-

Recombinant human Hdm2

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5a)

-

Ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

HLI373 (dissolved in a suitable solvent, e.g., DMSO or PBS)

-

SDS-PAGE reagents

-

Anti-Hdm2 antibody

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing E1, E2, ubiquitin, and ATP in the assay buffer.

-

Add recombinant Hdm2 to the reaction mixture.

-

Add varying concentrations of HLI373 or vehicle control to the reaction tubes.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform Western blotting with anti-Hdm2 or anti-ubiquitin antibodies to detect the ubiquitination status of Hdm2. A decrease in the high molecular weight smear of polyubiquitinated Hdm2 indicates inhibition by HLI373.

Cell Viability Assay (MTT Assay)

This assay measures the effect of HLI373 on the viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Complete cell culture medium

-

HLI373

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of HLI373 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

p53 Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay quantifies the ability of HLI373 to activate p53-dependent gene transcription.

Materials:

-

Cancer cell line (e.g., U2OS) stably or transiently transfected with a p53-responsive luciferase reporter construct (e.g., pG13-luc).

-

HLI373

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed the reporter cell line in a multi-well plate.

-

Treat the cells with various concentrations of HLI373 for an appropriate duration (e.g., 8-24 hours).

-

Lyse the cells and add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. An increase in luciferase activity indicates the activation of p53-dependent transcription.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for an in vitro Hdm2 auto-ubiquitination assay to test the efficacy of HLI373.

Caption: Workflow for Hdm2 auto-ubiquitination assay.

Conclusion

HLI373 is a promising Hdm2 ubiquitin ligase inhibitor with significant potential as an anti-cancer therapeutic agent. Its ability to stabilize and activate p53 in tumor cells, coupled with its improved aqueous solubility, makes it a valuable tool for cancer research and drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in further investigating the therapeutic utility of HLI373 and other inhibitors of the Hdm2-p53 pathway. Further preclinical and clinical studies are warranted to fully elucidate the safety and efficacy of HLI373 in the treatment of human cancers.

References

HLI373 Dihydrochloride: A Technical Whitepaper on its Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the antimalarial properties of HLI373 dihydrochloride (B599025), a known inhibitor of the Hdm2 ubiquitin ligase. While extensively studied in the context of oncology for its ability to stabilize p53, emerging research has highlighted its potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. This whitepaper collates the available quantitative data on its efficacy and cytotoxicity, details the experimental methodologies used in its evaluation, and presents visual diagrams of its proposed mechanism of action and the experimental workflow for its assessment as a potential antimalarial agent. The findings suggest that targeting the parasite's ubiquitin-proteasome system via E3 ligase inhibition is a promising strategy for the development of novel antimalarials, with HLI373 serving as a significant lead compound.

Introduction

The urgent need for novel antimalarial drugs with new mechanisms of action is driven by the continual emergence and spread of parasite resistance to existing therapies. The ubiquitin-proteasome system (UPS) is essential for the survival and lifecycle progression of Plasmodium falciparum, regulating protein degradation and various cellular processes.[1][2][3] The components of the UPS, particularly the E3 ubiquitin ligases, are considerably divergent between the parasite and its human host, presenting an attractive therapeutic window for selective inhibition.[1][2][3]

HLI373 dihydrochloride is a small molecule inhibitor of the human E3 ubiquitin ligase Hdm2. Recent studies have explored its potential as an antimalarial agent, demonstrating significant in vitro activity against P. falciparum.[1][2][3][4][5] This document serves as a technical guide to the antimalarial profile of HLI373.

Quantitative Data

The antimalarial efficacy and selectivity of this compound have been quantified through in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antimalarial Activity of this compound

| Compound | P. falciparum Strain | IC₅₀ (μM) |

| HLI373 | D6 (Chloroquine-Sensitive) | < 6 |

| HLI373 | W2 (Chloroquine-Resistant) | < 6 |

Data sourced from Jain et al. (2017).[2][3]

Table 2: In Vitro Cytotoxicity of this compound

| Compound | Mammalian Cell Line | IC₅₀ (μM) |

| HLI373 | Vero (Monkey Kidney Epithelial) | > 20 |

| HLI373 | THP-1 (Human Monocytic) | > 20 |

Data sourced from Jain et al. (2017).[2][3]

Table 3: Selectivity Index

| Compound | Selectivity Index (SI) vs. Vero Cells |

| HLI373 | > 3.33 |

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in a mammalian cell line to the IC₅₀ in the parasite. A higher SI indicates greater selectivity for the parasite.

Proposed Mechanism of Action

HLI373 is a known inhibitor of Hdm2 E3 ligase. In the context of malaria, it is hypothesized to target a parasite-specific E3 ubiquitin ligase, thereby disrupting the ubiquitin-proteasome system. This interference with protein turnover is detrimental to the parasite's development, particularly during the highly metabolically active trophozoite and schizont stages.[1][2][3][4][5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature assessing the antimalarial activity of HLI373.

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

a. Parasite Culture:

-

Chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains of P. falciparum are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

The culture medium consists of RPMI 1640 supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃.

b. Assay Procedure:

-

Synchronized ring-stage parasites are diluted to a final parasitemia of 0.5% and a hematocrit of 2% in 96-well microtiter plates.

-

This compound is serially diluted and added to the wells. A positive control (e.g., chloroquine) and a negative control (vehicle, e.g., DMSO) are included.

-

The plates are incubated for 72 hours under the conditions described above.

-

After incubation, the plates are frozen at -80°C to lyse the erythrocytes.

-

The plates are thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I dye per mL) is added to each well.

-

The plates are incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

The IC₅₀ values are calculated by non-linear regression analysis of the dose-response curves.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound to mammalian cells.

a. Cell Culture:

-

Vero (monkey kidney epithelial) or THP-1 (human monocytic) cells are cultured in appropriate media (e.g., DMEM for Vero, RPMI 1640 for THP-1) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

b. Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

-

This compound is serially diluted and added to the wells. A positive control (e.g., a known cytotoxic agent) and a negative control (vehicle) are included.

-

The plates are incubated for 48 hours.

-

Cell viability is assessed using a suitable method, such as the MTT assay. 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

-

Absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ values are calculated from the dose-response curves.

Stage-Specific Antimalarial Assay

This assay identifies the specific developmental stage of the parasite that is most susceptible to the compound.[1][2][3]

a. Parasite Synchronization:

-

A highly synchronous culture of ring-stage P. falciparum (>90% rings) is prepared using methods such as sorbitol treatment.

b. Assay Procedure:

-

Synchronized ring-stage parasites at approximately 6% parasitemia are treated with HLI373 at a concentration equivalent to its IC₉₀.

-

Thin blood smears are prepared from the culture at 8-hour intervals over a 48-hour period (one complete asexual cycle).

-

The smears are stained with Giemsa and examined under a microscope to determine the parasite stage (ring, trophozoite, or schizont) and morphology.

-

The percentage of each stage is quantified by counting at least 1000 erythrocytes.

-

The results are compared to a vehicle-treated control culture to identify any developmental blocks or morphological abnormalities induced by the compound. Studies have shown that HLI373 blocks the development of the parasite at the trophozoite and schizont stages, leading to an accumulation of distorted trophozoites and immature schizonts.[1][2][3]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the evaluation of HLI373's antimalarial activity.

Conclusion

This compound demonstrates potent and selective in vitro activity against both drug-sensitive and drug-resistant strains of P. falciparum. The compound appears to exert its antimalarial effect by disrupting the parasite's development at the trophozoite and schizont stages, consistent with the inhibition of the ubiquitin-proteasome system. The data presented in this whitepaper support the continued investigation of HLI373 and other E3 ligase inhibitors as a promising new class of antimalarial therapeutics. Further studies are warranted to identify the specific parasite E3 ligase target(s) of HLI373 and to evaluate its efficacy in in vivo models of malaria.

References

- 1. Inhibitors of ubiquitin E3 ligase as potential new antimalarial drug leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review [frontiersin.org]

- 5. Ubiquitin-proteasome system in Plasmodium: a potential antimalarial target to overcome resistance – a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

HLI373 Dihydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

HLI373 dihydrochloride (B599025) is a potent, water-soluble small molecule inhibitor of the Hdm2 E3 ubiquitin ligase, a critical negative regulator of the p53 tumor suppressor.[1][2] Developed as a more soluble and potent analog of the HLI98 series of compounds, HLI373 represents a promising therapeutic candidate for cancers harboring wild-type p53.[1] By inhibiting Hdm2's ubiquitin ligase activity, HLI373 stabilizes p53, leading to the activation of p53-dependent transcriptional programs that can induce cell cycle arrest and apoptosis in tumor cells.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HLI373 dihydrochloride, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

The following tables summarize the key quantitative data available for this compound.

Table 1: Cellular Activity of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| p53 Stabilization | RPE | 3 µM | Increased p53 levels | [1] |

| Hdm2 Stabilization | RPE | 3 µM | Increased Hdm2 levels | [1] |

| Hdm2 Stabilization (dose-dependent) | p53-/-mdm2-/- MEFs | 10-50 µM | Stabilized cellular Hdm2 | [1] |

| p53-dependent Transcription | U2OS | 3 µM | Activation of p53-dependent transcription | [1] |

| Apoptosis Induction | Wild-type p53 MEFs | 3-15 µM | Increased cell death | [1][2] |

| Inhibition of p53 Degradation | U2OS | 5-10 µM | Blocked Hdm2-mediated p53 degradation | [1][2] |

Table 2: In Vitro Activity of this compound

| Assay | System | Concentration | Effect | Reference |

| Hdm2 Auto-ubiquitylation | Cell-free ubiquitylation assay | Not specified | Inhibition of Hdm2 auto-ubiquitylation | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Western Blot Analysis for p53 and Hdm2 Stabilization

This protocol is designed to assess the effect of HLI373 on the protein levels of p53 and Hdm2 in cultured cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., RPE, U2OS) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations (e.g., 1, 3, 10 µM) for a specified time (e.g., 8 hours). Include a vehicle control (e.g., PBS or DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube.

-

Sonicate the lysate briefly to shear DNA and reduce viscosity.

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

Sample Preparation and SDS-PAGE:

-

Mix a specified amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes at 95-100°C.

-

Load the samples onto a polyacrylamide gel (e.g., 4-12% gradient gel).

-

Run the gel according to the manufacturer's instructions to separate proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p53, Hdm2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 15 hours). Include a vehicle control.

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

In Vitro Ubiquitylation Assay

This assay assesses the ability of HLI373 to directly inhibit the E3 ubiquitin ligase activity of Hdm2.

-

Reaction Setup:

-

In a reaction buffer (e.g., 25 mM Tris-HCl pH 7.6, 5 mM MgCl2, 100 mM NaCl, 1 µM DTT, 2 mM ATP), combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), and recombinant Hdm2.

-

Add ubiquitin (wild-type or tagged, e.g., HA-ubiquitin).

-

Add this compound at various concentrations or a vehicle control.

-

-

Incubation:

-